MTHFD2-IN-4 sodium

Description

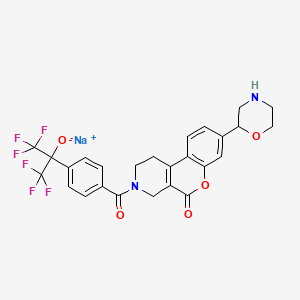

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H21F6N2NaO5 |

|---|---|

Molecular Weight |

578.4 g/mol |

IUPAC Name |

sodium 1,1,1,3,3,3-hexafluoro-2-[4-(8-morpholin-2-yl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)phenyl]propan-2-olate |

InChI |

InChI=1S/C26H21F6N2O5.Na/c27-25(28,29)24(37,26(30,31)32)16-4-1-14(2-5-16)22(35)34-9-7-17-18-6-3-15(21-12-33-8-10-38-21)11-20(18)39-23(36)19(17)13-34;/h1-6,11,21,33H,7-10,12-13H2;/q-1;+1 |

InChI Key |

NMEPDIUPXUVHBU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC2=C1C3=C(C=C(C=C3)C4CNCCO4)OC2=O)C(=O)C5=CC=C(C=C5)C(C(F)(F)F)(C(F)(F)F)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

MTHFD2 Inhibition: A Targeted Approach to Cancer and Autoimmune Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology and immunology. This mitochondrial enzyme plays a pivotal role in one-carbon metabolism, a fundamental pathway for the biosynthesis of nucleotides and amino acids, and for maintaining cellular redox balance. Notably, MTHFD2 is highly expressed in a wide array of cancer cells and during embryonic development but is largely absent in healthy adult tissues, presenting a unique therapeutic window. This guide provides a comprehensive overview of the function of MTHFD2, the mechanism of action of its inhibitors, and the potential therapeutic applications, with a focus on MTHFD2-IN-4 sodium, a representative investigational inhibitor.

Introduction to MTHFD2

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, a crucial step in the mitochondrial folate cycle.[1][2] This process provides one-carbon units for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[3][4] The elevated expression of MTHFD2 in cancer cells is linked to their high proliferative rate and metabolic reprogramming.[3][5] This overexpression is often correlated with poor prognosis in various cancers, including breast and colorectal cancer.[6][7]

Beyond its canonical role in nucleotide synthesis, MTHFD2 also contributes to cellular redox homeostasis by producing NADPH.[4][7] This function is particularly important for cancer cells to counteract the high levels of reactive oxygen species (ROS) generated by their aberrant metabolism.[4]

The Rationale for MTHFD2 Inhibition

The differential expression of MTHFD2 between cancerous and healthy tissues makes it an attractive target for selective cancer therapy.[3][8] By inhibiting MTHFD2, the aim is to disrupt the supply of essential building blocks for DNA synthesis and impair the cancer cells' ability to manage oxidative stress, ultimately leading to cell cycle arrest and apoptosis.[4]

Recent research has also implicated MTHFD2 in autoimmune diseases.[4][9] The enzyme is upregulated in activated immune cells, such as T cells, where it supports their proliferation and inflammatory functions.[9][10] Therefore, inhibiting MTHFD2 presents a novel strategy to modulate the immune response and treat inflammatory conditions.[4][9]

This compound: A Profile of an Investigational Inhibitor

While specific public data on "this compound" is limited, we can infer its function based on the known effects of other MTHFD2 inhibitors. It is designed to selectively target and inhibit the enzymatic activity of MTHFD2.

Mechanism of Action

MTHFD2 inhibitors, including by extension this compound, are small molecules that bind to the active site of the MTHFD2 enzyme, preventing its interaction with its natural substrates. This competitive inhibition blocks the downstream production of one-carbon units and NADPH.

Signaling Pathway of MTHFD2 Inhibition

Caption: Mechanism of action of this compound.

Therapeutic Effects

Inhibition of MTHFD2 has been shown to have potent anti-tumor effects in preclinical models. These effects are multifaceted and include:

-

Inhibition of Cell Proliferation: By depleting the pool of nucleotides necessary for DNA synthesis, MTHFD2 inhibitors halt the rapid proliferation of cancer cells.[4]

-

Induction of Apoptosis: The disruption of redox balance due to decreased NADPH production leads to increased oxidative stress and subsequent programmed cell death.[4]

-

Sensitization to Chemotherapy: MTHFD2 inhibition may enhance the efficacy of other anticancer agents, particularly those targeting DNA replication or inducing oxidative stress.

Quantitative Data on MTHFD2 Inhibitor Efficacy (Hypothetical Data for this compound)

| Cell Line | Cancer Type | IC50 (nM) | Effect |

| MCF-7 | Breast Cancer | 50 | Inhibition of proliferation |

| HCT116 | Colon Cancer | 75 | Induction of apoptosis |

| A549 | Lung Cancer | 120 | Cell cycle arrest at S-phase |

Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not publicly available.

The role of MTHFD2 in immune cell function is a more recent discovery.[9] In inflammatory conditions, activated T cells upregulate MTHFD2 to meet their metabolic demands for proliferation and cytokine production.[10] A novel MTHFD2 inhibitor, SIT-047, is currently in preclinical development for psoriatic arthritis.[9][11] Inhibition of MTHFD2 in this context is expected to:

-

Reduce T cell proliferation: Limiting the expansion of pathogenic T cells.[9]

-

Suppress cytokine production: Decreasing the release of pro-inflammatory mediators.[9]

-

Promote immune tolerance: By modulating the differentiation of T cell subsets.[10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of MTHFD2 inhibitors. Below are representative protocols for key experiments.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Experimental Workflow for Apoptosis Assay

Caption: Flowchart of the apoptosis assay protocol.

Future Directions and Clinical Perspective

The development of MTHFD2 inhibitors is a promising area of research with the potential to deliver novel therapies for both cancer and autoimmune diseases. While no MTHFD2 inhibitors have yet reached the market, several are in preclinical and early clinical development.[11] The high selectivity for cancer cells and activated immune cells suggests that these inhibitors could have a favorable safety profile compared to traditional chemotherapeutics or broad immunosuppressants.

Future research will focus on:

-

Optimizing the potency and selectivity of MTHFD2 inhibitors.

-

Identifying predictive biomarkers to select patients most likely to respond to treatment.

-

Exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.

The progression of compounds like SIT-047 into clinical trials will be a critical step in validating MTHFD2 as a therapeutic target in humans.[9][11]

Conclusion

MTHFD2 represents a key metabolic vulnerability in cancer and a critical regulator of immune cell function. The development of selective inhibitors, exemplified by the investigational compound this compound, holds significant promise for the treatment of a range of diseases with high unmet medical need. Continued research into the intricate roles of MTHFD2 and the clinical translation of its inhibitors will be essential to realize their full therapeutic potential.

References

- 1. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease [frontiersin.org]

- 5. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 8. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sitryx.com [sitryx.com]

- 10. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sitryx nominates SIT-047, a novel, oral MTHFD2 inhibitor, for clinical development in psoriatic arthritis - BioSpace [biospace.com]

The Role of MTHFD2 in Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a critical enzyme in cancer metabolism and a promising therapeutic target. This mitochondrial enzyme, involved in one-carbon metabolism, is highly expressed in a wide range of tumors while exhibiting low to undetectable expression in most normal adult tissues. Its elevated expression is frequently correlated with poor patient prognosis across various cancer types. MTHFD2 plays a pivotal role in providing one-carbon units for the synthesis of nucleotides and other essential biomolecules required for rapid cancer cell proliferation. Furthermore, it contributes to cellular redox homeostasis by producing NADPH. The suppression of MTHFD2 has been shown to impede cancer cell proliferation, migration, and invasion, highlighting its potential as a target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the function of MTHFD2 in cancer metabolism, summarizes key quantitative data, outlines detailed experimental protocols for its study, and visualizes its associated signaling pathways.

Introduction to MTHFD2

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis of 5,10-methenyltetrahydrofolate to 10-formyltetrahydrofolate. These reactions are crucial steps in mitochondrial folate metabolism, which provides one-carbon units for various biosynthetic pathways, most notably de novo purine synthesis.[1][2] Beyond its canonical role in nucleotide biosynthesis, MTHFD2 also contributes to the cellular redox balance by producing NADPH.[3][4]

The expression of MTHFD2 is tightly regulated and is characteristically high during embryonic development and in cancer cells, while being significantly lower in most differentiated adult tissues.[1][2][3] This differential expression pattern makes MTHFD2 an attractive target for cancer therapy, as its inhibition would theoretically have a greater impact on cancer cells while sparing normal tissues.

MTHFD2 in Cancer: A Quantitative Perspective

The upregulation of MTHFD2 is a common feature across a multitude of cancer types. This section presents a summary of quantitative data regarding MTHFD2 expression, its prognostic significance, the functional consequences of its inhibition, and the potency of targeted inhibitors.

MTHFD2 Expression in Cancer Tissues

MTHFD2 is consistently overexpressed in a wide array of human cancers compared to corresponding normal tissues.[1][3][4] A meta-analysis of 19 different tumor types identified MTHFD2 as one of the most consistently overexpressed metabolic genes.

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Colorectal Cancer | 1.97 - 4.32 (in cell lines) | [1] |

| Lung Adenocarcinoma | Significantly higher in tumor tissues | [5] |

| Breast Cancer | Significantly higher in tumor tissues | [6][7][8] |

| Renal Cell Carcinoma | Significantly higher in tumor tissues | [9][10][11] |

| Ovarian Cancer | Significantly higher in tumor tissues |

Prognostic Value of MTHFD2 Expression

High expression of MTHFD2 is frequently associated with poor clinical outcomes, including reduced overall survival and disease-free survival.[3]

| Cancer Type | Association of High MTHFD2 Expression with Prognosis | Reference |

| Colorectal Cancer | Shorter overall and disease-free survival | [12] |

| Lung Adenocarcinoma | Worse overall survival | [5][13] |

| Breast Cancer | Poorer overall survival | [8][14][15] |

| Renal Cell Carcinoma | Shorter overall and recurrence-free survival | [10][11] |

| Pancreatic Cancer | Poor overall and disease-free survival | [3] |

| Hepatocellular Carcinoma | Associated with poor patient survival | [3] |

Functional Consequences of MTHFD2 Inhibition/Knockdown

The depletion or inhibition of MTHFD2 has been demonstrated to significantly impair key malignant phenotypes in cancer cells.

| Cancer Cell Line | Phenotypic Effect of MTHFD2 Knockdown/Inhibition | Quantitative Effect | Reference |

| Colorectal Cancer (SW-480, HCT116) | Inhibition of proliferation and migration | Significant reduction in cell viability and migration | [1] |

| Ovarian Cancer (SKOV3, OVCAR8) | Suppression of migration and invasion | Significant decrease in migrated and invaded cells | |

| Breast Cancer (MCF-7) | Weakened proliferation and colony formation | Marked retardation of cell proliferation and colony formation | [14][15] |

| Lung Adenocarcinoma (PC-9, H1975) | Inhibition of proliferation and migration | Dramatic inhibition of cell proliferation and migration | [16] |

| Renal Cell Carcinoma (786-O, CAKI-1) | Reduced xenograft tumor growth | Strong reduction in tumor growth | [9][17] |

MTHFD2 Inhibitors

Several small molecule inhibitors targeting MTHFD2 have been developed and have shown anti-cancer activity in preclinical models.

| Inhibitor | Target(s) | IC50 (MTHFD2) | Cancer Model | Reference |

| LY345899 | MTHFD1/MTHFD2 | 663 nM | Colorectal Cancer | [18] |

| DS18561882 | MTHFD2-selective | Not specified | Breast Cancer | [18] |

| TH9619 | MTHFD2 | Not specified | Acute Myeloid Leukemia |

Signaling Pathways Involving MTHFD2

MTHFD2 expression and activity are intricately regulated by and, in turn, influence key signaling pathways that are often dysregulated in cancer.

Upstream Regulation of MTHFD2

Several oncogenic signaling pathways converge on the regulation of MTHFD2 expression.

Caption: Upstream regulators of MTHFD2 expression in cancer.

The mTORC1 pathway, a central regulator of cell growth and metabolism, promotes MTHFD2 expression through the transcription factor ATF4.[7] In renal cell carcinoma, the hypoxia-inducible factor HIF-2α directly upregulates MTHFD2 transcription.[9][19] The oncogenic transcription factor c-Myc is another key activator of MTHFD2 expression, often downstream of pathways like KRAS.[20] Conversely, the tumor suppressor p53 has been shown to repress MTHFD2 transcription.[20]

Downstream Signaling Mediated by MTHFD2

MTHFD2 is not merely a metabolic enzyme but also influences downstream signaling cascades that promote cancer progression.

Caption: Downstream signaling pathways influenced by MTHFD2.

In ovarian cancer, MTHFD2 has been shown to activate the STAT3 signaling pathway, which in turn promotes epithelial-mesenchymal transition (EMT), a key process in metastasis.[1] In lung adenocarcinoma, MTHFD2 facilitates tumor progression by activating the AKT/GSK-3β/β-catenin signaling pathway.[2]

Experimental Protocols for Studying MTHFD2

This section provides detailed methodologies for key experiments commonly used to investigate the role of MTHFD2 in cancer.

Western Blot Analysis for MTHFD2 Protein Expression

Objective: To determine the protein levels of MTHFD2 in cell lysates or tissue extracts.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MTHFD2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against MTHFD2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for MTHFD2 mRNA Expression

Objective: To quantify the relative mRNA expression levels of MTHFD2.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers for MTHFD2 and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues using an RNA extraction kit.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for MTHFD2 or the housekeeping gene, and cDNA template.

-

Real-Time PCR: Perform the qPCR reaction in a real-time PCR system.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of MTHFD2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Transwell Migration and Invasion Assays

Objective: To assess the effect of MTHFD2 on cancer cell migration and invasion.

Materials:

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol or paraformaldehyde for fixation

-

Crystal violet stain

Procedure:

-

Preparation of Inserts: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.

-

Chemoattraction: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Incubation: Incubate the plate for a duration appropriate for the cell type (typically 12-48 hours) to allow for migration or invasion.

-

Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or paraformaldehyde. Stain the fixed cells with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Cell Proliferation Assays (MTT and Colony Formation)

Objective: To evaluate the effect of MTHFD2 on cancer cell proliferation and survival.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with an MTHFD2 inhibitor or transfect with siRNA against MTHFD2.

-

MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Colony Formation Assay Protocol:

-

Cell Seeding: Seed a low density of cancer cells in a 6-well plate.

-

Treatment: Treat the cells as desired (e.g., with an MTHFD2 inhibitor).

-

Incubation: Incubate the cells for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically >50 cells).

Future Directions and Therapeutic Implications

The consistent overexpression of MTHFD2 in a wide range of cancers and its critical role in tumor metabolism and progression make it a highly attractive target for therapeutic intervention. The development of potent and selective MTHFD2 inhibitors is a promising avenue for novel anti-cancer drug discovery.[18] Future research should focus on:

-

Elucidating the non-canonical functions of MTHFD2: While its metabolic role is well-established, the non-enzymatic functions of MTHFD2 and their contribution to tumorigenesis require further investigation.

-

Identifying biomarkers of response to MTHFD2 inhibition: Understanding which tumors are most dependent on MTHFD2 activity will be crucial for patient stratification in clinical trials.

-

Investigating combination therapies: Combining MTHFD2 inhibitors with other anti-cancer agents, such as conventional chemotherapies or other targeted therapies, may lead to synergistic effects and overcome drug resistance.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. broadpharm.com [broadpharm.com]

- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clyte.tech [clyte.tech]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 7. bosterbio.com [bosterbio.com]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. addgene.org [addgene.org]

- 11. RT-PCR Protocol - Creative Biogene [creative-biogene.com]

- 12. youtube.com [youtube.com]

- 13. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 16. mcgill.ca [mcgill.ca]

- 17. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KG [thermofisher.com]

MTHFD2-IN-4 Sodium: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTHFD2 (Methylenetetrahydrofolate Dehydrogenase 2) has emerged as a compelling therapeutic target in oncology due to its high expression in cancer cells and minimal presence in healthy adult tissues. This bifunctional mitochondrial enzyme plays a critical role in one-carbon metabolism, which is essential for the synthesis of nucleotides and for maintaining redox homeostasis, both of which are vital for rapidly proliferating cancer cells. The development of selective MTHFD2 inhibitors is a promising strategy for anticancer therapy. This technical guide provides an in-depth analysis of the target specificity and selectivity of MTHFD2 inhibitors, with a focus on the data and methodologies used to characterize these compounds. While "MTHFD2-IN-4 sodium" is not a widely referenced specific inhibitor in the scientific literature, this guide will utilize data from well-characterized MTHFD2 inhibitors to illustrate the principles of target engagement and selectivity profiling.

MTHFD2 Target Profile

MTHFD2 is a homodimer enzyme located in the mitochondria that catalyzes two sequential reactions in the folate pathway: the NAD+-dependent dehydrogenation of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF) and the subsequent hydrolysis of CH=THF to 10-formyltetrahydrofolate (10-CHO-THF).[1] These reactions are crucial for providing one-carbon units for de novo purine and thymidylate synthesis.[2]

Role in Cancer Metabolism

Cancer cells exhibit a heightened demand for one-carbon units to sustain their rapid proliferation. MTHFD2 is significantly upregulated in a variety of cancers, and its expression often correlates with poor prognosis.[2] Beyond its canonical role in nucleotide synthesis, MTHFD2 also contributes to mitochondrial redox homeostasis by producing NADPH.[2] This dual function makes MTHFD2 a critical node in cancer cell metabolism and survival.

Isozyme Selectivity Challenges

A key challenge in developing MTHFD2 inhibitors is achieving selectivity over its cytosolic counterpart, MTHFD1, and its mitochondrial paralog, MTHFD2L. MTHFD1 is broadly expressed in normal tissues, and its inhibition could lead to undesirable side effects.[3] MTHFD2L shares a high degree of sequence homology with MTHFD2, making the development of truly isoform-selective inhibitors a significant hurdle.[4]

Quantitative Analysis of MTHFD2 Inhibitor Specificity and Selectivity

The following table summarizes the in vitro potency and selectivity of several well-characterized MTHFD2 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

| Compound | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | MTHFD2L IC50 (nM) | Selectivity (MTHFD1/MTHFD2) | Selectivity (MTHFD2L/MTHFD2) | Reference |

| LY345899 | 663 | 96 | Not Reported | 0.14 | Not Reported | [5] |

| DS18561882 | 6.3 | 570 | Not Reported | >90 | Not Reported | [6] |

| DS44960156 | Not Reported | Not Reported | Not Reported | >18-fold over MTHFD1 | Not Reported | [3] |

| TH7299 | 254 | 89 | 126 | 0.35 | 0.5 | [4] |

Experimental Protocols

MTHFD2 Enzymatic Activity and Inhibition Assay (NAD(P)H-Glo™ Assay)

This protocol describes a bioluminescent assay to measure the activity of MTHFD2 and to determine the potency of inhibitory compounds. The assay quantifies the amount of NADH produced by the MTHFD2-catalyzed reaction.

Materials:

-

Recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes

-

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

-

Cofactor: NAD+

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and inorganic phosphate)

-

Test compounds (e.g., MTHFD2 inhibitors) dissolved in DMSO

-

NAD(P)H-Glo™ Detection Reagent (Promega)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include DMSO-only wells as a negative control.

-

Enzyme Preparation: Prepare a solution of the MTHFD2 enzyme in assay buffer at the desired concentration.

-

Reaction Initiation: Add the MTHFD2 enzyme solution to each well of the assay plate containing the test compounds.

-

Substrate Addition: Prepare a solution of CH2-THF and NAD+ in assay buffer. Add this substrate/cofactor mix to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

-

Detection: Add an equal volume of NAD(P)H-Glo™ Detection Reagent to each well.[7]

-

Signal Measurement: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[8] Measure the luminescence using a plate-reading luminometer.[7]

-

Data Analysis: The luminescence signal is proportional to the amount of NADH produced. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Selectivity Profiling: Repeat the assay using MTHFD1 and MTHFD2L enzymes to determine the IC50 values for these off-target enzymes and calculate the selectivity ratios.

Thermal Shift Assay (TSA) for Target Engagement

This biophysical assay measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, suggesting direct binding.

Materials:

-

Recombinant human MTHFD2 protein

-

SYPRO™ Orange protein gel stain (or similar fluorescent dye)

-

Assay Buffer (e.g., HEPES or PBS)

-

Test compounds dissolved in DMSO

-

Real-time PCR instrument with a thermal melting curve analysis module

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well PCR plate, prepare a reaction mixture containing the MTHFD2 protein, SYPRO™ Orange dye, and the test compound at various concentrations. Include a DMSO control.

-

Thermal Denaturation: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO™ Orange dye.

-

Data Acquisition: The instrument will record the fluorescence intensity as a function of temperature. As the protein unfolds, the hydrophobic core becomes exposed, allowing the SYPRO™ Orange dye to bind and fluoresce.

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) in the presence of a ligand compared to the DMSO control is a measure of the ligand's stabilizing effect. A significant positive ΔTm is indicative of direct binding of the compound to the MTHFD2 protein.

Visualizations

MTHFD2 Signaling Pathway

Caption: MTHFD2's central role in mitochondrial one-carbon metabolism.

Experimental Workflow for MTHFD2 Inhibitor Characterization

Caption: Workflow for identifying and characterizing selective MTHFD2 inhibitors.

Conclusion

The development of potent and selective MTHFD2 inhibitors represents a promising avenue for the treatment of various cancers. A thorough understanding of the target's role in cancer metabolism, coupled with robust and quantitative experimental methodologies, is crucial for the successful identification and optimization of lead compounds. The assays and workflows described in this guide provide a framework for the comprehensive evaluation of MTHFD2 inhibitor specificity and selectivity, which are critical parameters for advancing these molecules towards clinical development. The challenge of achieving high selectivity against MTHFD1 and MTHFD2L remains a key focus for ongoing drug discovery efforts in this area.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. promega.com [promega.com]

- 8. promega.de [promega.de]

Biochemical Properties of MTHFD2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a pathway fundamental for the biosynthesis of nucleotides and amino acids. Upregulated in a variety of cancers while exhibiting minimal expression in healthy adult tissues, MTHFD2 has emerged as a compelling target for anticancer drug development.[1][2][3] This technical guide provides an in-depth overview of the biochemical properties of MTHFD2 inhibitors, with a focus on their mechanism of action and the experimental protocols used for their characterization. While specific biochemical data for MTHFD2-IN-4 sodium is not extensively available in the public domain, this guide will utilize data from other well-characterized MTHFD2 inhibitors to provide a comprehensive understanding of targeting this enzyme.

Introduction to MTHFD2

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent cyclohydrolysis of methenyltetrahydrofolate to 10-formyltetrahydrofolate.[1][2][4] These reactions are key steps in mitochondrial folate metabolism, which provides one-carbon units for the synthesis of purines and thymidylate.[3][4] Cancer cells, with their high proliferation rates, have an increased demand for these building blocks, making them particularly vulnerable to the inhibition of MTHFD2.[4][5] The expression of MTHFD2 is tightly regulated and is often associated with poor prognosis in several cancers.[2]

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 inhibitors typically act by competing with the binding of either the folate substrate or the NAD+ cofactor. The development of isoform-selective inhibitors is a key challenge due to the high degree of homology between MTHFD2 and its cytosolic counterpart MTHFD1, as well as the mitochondrial isoform MTHFD2L.[6] Non-selective inhibition could lead to off-target effects and toxicity in healthy proliferating cells.[3]

Biochemical Data of MTHFD2 Inhibitors

Table 1: In Vitro Inhibitory Activity of Selected MTHFD2 Inhibitors

| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |

| LY345899 | MTHFD1/2 | 96 (MTHFD1), 663 (MTHFD2) | Enzymatic Assay | [1] |

| TH7299 | MTHFD1/2/2L | 89 (MTHFD1), 254 (MTHFD2), 126 (MTHFD2L) | Enzymatic Assay | [6] |

| DS44960156 | MTHFD2 | >100,000 (MTHFD1), 8,300 (MTHFD2) | Enzymatic Assay | [1] |

Table 2: Selectivity Profile of MTHFD2 Inhibitors

| Compound | Selectivity (MTHFD1/MTHFD2) | Notes | Reference |

| LY345899 | ~0.15-fold (favors MTHFD1) | A folate analog that acts as a dual inhibitor. | [1] |

| TH7299 | ~0.35-fold (favors MTHFD1) | Potent inhibitor of all three MTHFD isoforms. | [6] |

| DS44960156 | >18-fold (favors MTHFD2) | Demonstrates isozyme-selectivity for MTHFD2. | [1] |

Signaling Pathways and Experimental Workflows

MTHFD2 in Mitochondrial One-Carbon Metabolism

The following diagram illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway.

Experimental Workflow: MTHFD2 Enzymatic Assay

The following diagram outlines a typical workflow for an in vitro enzymatic assay to determine the inhibitory activity of a compound against MTHFD2.

Experimental Protocols

Recombinant MTHFD2 Expression and Purification

-

Cloning and Expression: The coding sequence for human MTHFD2 is cloned into a suitable expression vector (e.g., pET vector with a His-tag). The vector is then transformed into a competent E. coli strain (e.g., BL21(DE3)).

-

Protein Expression: A large-scale culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18°C) overnight.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in lysis buffer. After cell disruption by sonication, the lysate is cleared by centrifugation. The supernatant containing the His-tagged MTHFD2 is loaded onto a Ni-NTA affinity chromatography column. The protein is eluted using an imidazole gradient.

-

Further Purification: Size-exclusion chromatography can be used for further purification to obtain a highly pure and active enzyme preparation. Protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.

MTHFD2 Dehydrogenase Activity Assay

This assay measures the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate (CH2-THF) to 5,10-methenyltetrahydrofolate (CH=THF), which is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.

-

Recombinant human MTHFD2 enzyme.

-

Substrate: 5,10-CH2-THF (prepared fresh).

-

Cofactor: NAD+.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

96-well UV-transparent microplate.

-

Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

-

Add 50 µL of assay buffer to each well of the microplate.

-

Add 1 µL of the test compound at various concentrations (typically in a serial dilution). For the control, add 1 µL of DMSO.

-

Add 25 µL of a solution containing MTHFD2 enzyme and NAD+ to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the CH2-THF substrate solution.

-

Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

MTHFD2 represents a promising therapeutic target for the treatment of various cancers. The development of potent and selective inhibitors is a key focus of current research. While specific biochemical data for this compound is limited in the public literature, the methodologies and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the characterization of novel MTHFD2 inhibitors. Further investigation into the selectivity and in vivo efficacy of new chemical entities will be crucial for their successful clinical translation.

References

- 1. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein interaction and functional data indicate MTHFD2 involvement in RNA processing and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

MTHFD2-IN-4 Sodium: A Technical Guide for Basic Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling therapeutic target in oncology. This mitochondrial enzyme is a critical component of one-carbon metabolism, a pathway essential for the biosynthesis of nucleotides and amino acids required for rapid cell proliferation.[1][2] MTHFD2 is highly expressed in a wide range of tumors and embryonic tissues, while its expression is low or absent in most healthy adult tissues.[1] This differential expression pattern presents a therapeutic window for selectively targeting cancer cells. Elevated MTHFD2 expression is often correlated with poor prognosis in various cancers, including breast, colorectal, and lung cancer.[1] MTHFD2-IN-4 sodium, a potent and selective inhibitor of MTHFD2 with a tricyclic coumarin scaffold, represents a promising chemical tool for investigating the role of MTHFD2 in cancer biology and for the development of novel anticancer therapies.[3] This guide provides an in-depth overview of the core technical aspects of utilizing this compound in a basic cancer research setting.

Mechanism of Action

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent dehydrogenation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent cyclohydrolysis of methenyltetrahydrofolate to 10-formyltetrahydrofolate.[2] These reactions are crucial for the production of one-carbon units within the mitochondria, which are then exported to the cytoplasm to fuel de novo purine and thymidylate synthesis.

By inhibiting MTHFD2, this compound disrupts the mitochondrial one-carbon metabolic pathway. This leads to a depletion of the nucleotide pools necessary for DNA replication and repair, ultimately causing cell cycle arrest and apoptosis in cancer cells.[4] Furthermore, inhibition of MTHFD2 can induce replication stress and DNA damage, highlighting a functional link between cancer metabolism and genomic stability.[4] Interestingly, some studies suggest that MTHFD2 may also possess non-enzymatic functions related to RNA processing and translation, which could also be affected by inhibitor binding.[5][6]

Quantitative Data

The following tables summarize the key quantitative data for MTHFD2 inhibitors, with a focus on compounds with a similar scaffold to this compound, such as DS18561882.

| Inhibitor | Target(s) | IC50 (µM) | Cell-Based Activity (GI50, µM) | Notes |

| DS18561882 | MTHFD2 | 0.0063 | 0.14 (MDA-MB-231) | Potent, isozyme-selective, and orally available with in vivo antitumor activity.[7][8] |

| MTHFD1 | 0.57 | Over 90-fold selectivity for MTHFD2 over MTHFD1. | ||

| LY345899 | MTHFD2 | 0.663 | Not Reported | Folate analog, also inhibits MTHFD1.[9][10] |

| MTHFD1 | 0.096 | Less selective for MTHFD2. | ||

| Compound 16e | MTHFD2 | 0.066 | 0.72 (MOLM-14) | Potent and selective with in vivo efficacy in AML models.[11] |

| MTHFD1 | 1.79 | High selectivity for MTHFD2. |

Signaling Pathways

MTHFD2 is implicated in several key signaling pathways that are often dysregulated in cancer. Inhibition of MTHFD2 can modulate these pathways, leading to anticancer effects.

References

- 1. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein interaction and functional data indicate MTHFD2 involvement in RNA processing and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Potent, selective MTHFD2 inhibitor shows favorable PK and antitumor efficacy in AML models | BioWorld [bioworld.com]

Investigating One-Carbon Metabolism with MTHFD2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon (1C) metabolism is a critical network of metabolic pathways essential for the biosynthesis of nucleotides and amino acids, crucial for rapidly proliferating cells. A key enzyme in the mitochondrial arm of this pathway, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), is highly expressed in various cancers and embryonic tissues but is largely absent in healthy adult tissues.[1][2][3] This differential expression profile makes MTHFD2 an attractive and promising therapeutic target for cancer.[4][5][6] This technical guide provides an in-depth overview of the role of MTHFD2 in one-carbon metabolism and outlines experimental approaches to investigate this pathway using small molecule inhibitors. While the specific compound "MTHFD2-IN-4 sodium" was not identified in publicly available literature, this guide will utilize data from well-characterized MTHFD2 inhibitors to illustrate the principles and methodologies for its investigation.

Introduction to MTHFD2 and One-Carbon Metabolism

One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units for various biosynthetic processes. This metabolic network is compartmentalized between the cytoplasm and mitochondria.[7] MTHFD2 is a bifunctional enzyme located in the mitochondria that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate.[8][9] This product is a key source of one-carbon units for de novo purine synthesis.[3][7]

Cancer cells exhibit a heightened reliance on mitochondrial one-carbon metabolism to meet the demands of rapid proliferation and to maintain redox balance.[3][10] The upregulation of MTHFD2 in a wide range of tumors, including breast, lung, and colorectal cancers, is often correlated with poor prognosis and aggressive tumor characteristics.[8] Inhibition of MTHFD2 disrupts the folate cycle, leading to impaired nucleotide synthesis, induction of oxidative stress, and ultimately, cancer cell death.[8]

MTHFD2-Targeted Inhibitors: A Comparative Overview

Several small molecule inhibitors targeting MTHFD2 have been developed and characterized. These inhibitors serve as valuable tools for studying the function of MTHFD2 and as potential therapeutic agents. The table below summarizes the inhibitory activities of some representative MTHFD2 inhibitors against MTHFD2 and its cytosolic isoform, MTHFD1.

| Inhibitor | Target(s) | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | Cell-Based GI50 (nM) | Reference(s) |

| LY345899 | MTHFD1/2 dual inhibitor | 663 | 96 | Not Reported | [4] |

| DS44960156 | MTHFD2-selective | 8,300 (initial hit) | >100,000 | Not Reported | [8] |

| DS18561882 | MTHFD2-selective | Not Reported (enzymatic) | Not Reported (enzymatic) | 140 (MCF-7) | [2] |

| TH7299 | MTHFD1/2L/2 inhibitor | 254 | 89 | Not Reported | [11] |

IC50 (Half maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. GI50 (Half maximal growth inhibition) values represent the concentration of a compound required to inhibit cell growth by 50%.

Signaling Pathways Involving MTHFD2

MTHFD2 expression and activity are intertwined with key cellular signaling pathways that regulate cell growth and metabolism. Understanding these connections is crucial for elucidating the full impact of MTHFD2 inhibition.

mTORC1/ATF4 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation. In response to growth signals, mTORC1 can activate the transcription factor ATF4, which in turn promotes the expression of MTHFD2.[3] This pathway ensures that the machinery for one-carbon metabolism is upregulated to support cell growth.

Caption: mTORC1/ATF4 signaling pathway regulating MTHFD2 expression.

One-Carbon Metabolism Pathway

MTHFD2 plays a central role in the mitochondrial folate cycle. It converts 5,10-methylenetetrahydrofolate, derived from serine, into 10-formyltetrahydrofolate. This one-carbon unit is then exported to the cytoplasm to be used for purine synthesis, which is essential for DNA and RNA production.

Caption: Simplified overview of the mitochondrial one-carbon metabolism pathway.

Experimental Protocols

The following protocols provide a framework for investigating the effects of an MTHFD2 inhibitor on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

MTHFD2 inhibitor (e.g., DS18561882)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the MTHFD2 inhibitor in complete medium. The final concentrations should span a range appropriate to determine the GI50 (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO).

-

Remove the medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis

This technique is used to detect changes in the protein levels of MTHFD2 and downstream markers of apoptosis or cell cycle arrest.

Materials:

-

Cancer cells treated with MTHFD2 inhibitor or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MTHFD2, anti-PARP, anti-cleaved caspase-3, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using an imaging system.

Experimental Workflow for Investigating an MTHFD2 Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a novel MTHFD2 inhibitor.

Caption: A general experimental workflow for the evaluation of an MTHFD2 inhibitor.

Conclusion

MTHFD2 represents a compelling target for the development of novel anticancer therapies due to its selective expression in tumor cells and its critical role in supporting their metabolic needs. The use of potent and selective inhibitors provides a powerful approach to investigate the intricacies of one-carbon metabolism and to validate MTHFD2 as a therapeutic target. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to explore the effects of MTHFD2 inhibition in various cancer models, ultimately contributing to the development of new and effective cancer treatments.

References

- 1. esrf.fr [esrf.fr]

- 2. researchgate.net [researchgate.net]

- 3. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 8. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTHFD2: A significant mitochondrial metabolic enzyme and a novel target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATF4/MYC Regulates MTHFD2 to Promote NSCLC Progression by Mediating Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Disruption of Purine Synthesis by MTHFD2-IN-4 Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial C1-tetrahydrofolate synthase (MTHFD2) is a critical enzyme in the one-carbon metabolic pathway, playing a pivotal role in the de novo synthesis of purines, which are essential for DNA replication and cellular proliferation. The expression of MTHFD2 is notably upregulated in many cancer types, making it a compelling target for anticancer therapies. MTHFD2-IN-4 sodium, a potent and selective tricyclic coumarin-derived inhibitor of MTHFD2, has emerged as a significant tool for investigating the therapeutic potential of targeting this pathway. This technical guide provides an in-depth analysis of the effect of this compound on purine synthesis, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and a visual representation of the affected signaling pathways.

Introduction: The Role of MTHFD2 in Purine Synthesis

The de novo synthesis of purine nucleotides is a fundamental cellular process that provides the building blocks for DNA and RNA. This pathway is heavily reliant on the availability of one-carbon units, which are supplied by the folate cycle. MTHFD2 is a bifunctional enzyme located in the mitochondria that catalyzes two sequential reactions in the folate cycle: the NAD⁺-dependent dehydrogenation of methylenetetrahydrofolate (CH₂-THF) to methenyltetrahydrofolate (CH=THF) and the subsequent hydrolysis of CH=THF to 10-formyltetrahydrofolate (10-CHO-THF).[1][2] The 10-CHO-THF is then converted to formate, which is exported to the cytoplasm to be utilized in the purine biosynthesis pathway.[3] Specifically, formate provides the C2 and C8 carbons of the purine ring.

In rapidly proliferating cells, such as cancer cells, the demand for purines is significantly elevated. These cells often upregulate MTHFD2 to ensure a sufficient supply of one-carbon units to fuel their growth.[1][4] This dependency on MTHFD2 makes it an attractive and selective target for cancer therapy, as its inhibition is expected to have a more pronounced effect on cancer cells compared to normal, healthy cells where MTHFD2 expression is low.[5]

This compound: A Potent Tricyclic Coumarin Inhibitor

This compound is a member of a class of tricyclic coumarin-based compounds designed as selective inhibitors of MTHFD2.[1][3] These inhibitors are substrate-site binders, meaning they compete with the natural substrate of the enzyme, thereby blocking its catalytic activity.[1]

Mechanism of Action

Computational modeling studies have provided insights into the binding mode of tricyclic coumarin derivatives to MTHFD2. These inhibitors occupy the substrate-binding site of the enzyme, preventing the binding of methylenetetrahydrofolate. This competitive inhibition blocks the production of 10-formyltetrahydrofolate and, consequently, the supply of one-carbon units for purine synthesis.[1] The selectivity of these inhibitors for MTHFD2 over its cytosolic isoform, MTHFD1, is a key feature for minimizing off-target effects.[5]

The inhibition of MTHFD2 by this compound leads to a depletion of the intracellular pool of purine nucleotides. This, in turn, can trigger a cascade of cellular events, including cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on de novo purine synthesis.

Quantitative Data: Inhibitory Potency

While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory activities of closely related tricyclic coumarin derivatives provide a strong indication of its potency. The following table summarizes the inhibitory concentrations (IC₅₀) of representative MTHFD2 inhibitors.

| Inhibitor | Target | IC₅₀ (nM) | Cell-based Activity (GI₅₀, MDA-MB-231) | Reference |

| DS18561882 | MTHFD2 | 6.3 | 140 nM | [1] |

| DS44960156 | MTHFD2 | <100 | Not Reported | [3] |

| LY345899 | MTHFD1/2 | 663 (MTHFD2) | Not Reported | [6] |

Note: The GI₅₀ (50% growth inhibition) value for DS18561882 in the MDA-MB-231 breast cancer cell line demonstrates the cellular efficacy of this class of inhibitors.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of MTHFD2 inhibitors and their effect on purine synthesis.

MTHFD2 Enzyme Inhibition Assay

This assay is used to determine the in vitro potency of an inhibitor against the MTHFD2 enzyme.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human MTHFD2 is purified. The substrate, methylenetetrahydrofolate (CH₂-THF), is synthesized and prepared in a suitable buffer.

-

Reaction Mixture: The reaction is typically carried out in a 96-well plate. Each well contains the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂), a fixed concentration of MTHFD2 enzyme, and varying concentrations of the inhibitor (e.g., this compound).

-

Initiation of Reaction: The reaction is initiated by the addition of NAD⁺ and CH₂-THF.

-

Detection: The production of NADH, a product of the dehydrogenase reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

This assay measures the effect of the inhibitor on the proliferation of cancer cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Inhibitor Treatment: The cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: After the incubation period, a reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well.

-

Incubation and Measurement: The plate is incubated for a further 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells. The absorbance is then measured at the appropriate wavelength using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The GI₅₀ value is calculated by normalizing the data to untreated controls and fitting it to a dose-response curve.

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is used to quantify the levels of purine nucleotides and other metabolites in cells following inhibitor treatment.

Protocol:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound as described for the cell proliferation assay.

-

Metabolite Extraction: The culture medium is removed, and the cells are washed with cold saline. Metabolites are extracted by adding a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation: The cell extracts are centrifuged to remove debris, and the supernatant containing the metabolites is collected and dried.

-

LC-MS Analysis: The dried metabolites are reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a mass spectrometer. The metabolites are separated by chromatography and detected and quantified by mass spectrometry based on their mass-to-charge ratio and retention time.

-

Data Analysis: The peak areas of the purine nucleotides (e.g., ATP, GTP) are integrated and compared between treated and untreated samples to determine the effect of the inhibitor on their intracellular levels.

Visualization of Signaling Pathways

The following diagrams illustrate the central role of MTHFD2 in the one-carbon metabolism pathway and its impact on de novo purine synthesis, as well as the mechanism of its inhibition by this compound.

Caption: The role of MTHFD2 in the mitochondrial one-carbon pathway for purine synthesis.

Caption: A typical experimental workflow to evaluate the effects of an MTHFD2 inhibitor.

Conclusion

This compound and other tricyclic coumarin derivatives represent a promising class of targeted anticancer agents. By selectively inhibiting the mitochondrial one-carbon metabolism pathway, these compounds effectively starve cancer cells of the essential purine building blocks required for their rapid proliferation. The detailed experimental protocols and understanding of the underlying mechanism of action provided in this guide are intended to facilitate further research and development in this critical area of cancer metabolism. The continued investigation of MTHFD2 inhibitors holds significant potential for the development of novel and effective cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]

- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for M-Cresyl-TFM-dU in Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for in vitro assays involving the MTHFD2 inhibitor, MTHFD2-IN-4 sodium. The methodologies are intended for researchers in cancer biology, metabolism, and drug discovery.

Introduction to MTHFD2

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism. It catalyzes the NAD+-dependent oxidation of 5,10-methylenetetrahydrofolate to 5,10-methenyltetrahydrofolate and the subsequent hydrolysis to 10-formyltetrahydrofolate. These reactions are vital for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[1][2][3][4] MTHFD2 is highly expressed in embryonic tissues and various cancer types but is found at low or undetectable levels in most healthy adult tissues.[1][5][6][7] This differential expression makes MTHFD2 an attractive therapeutic target for cancer. This compound is a chemical probe available for studying the biological roles of MTHFD2.

MTHFD2 Signaling and Metabolic Pathway

The diagram below illustrates the central role of MTHFD2 in the mitochondrial one-carbon metabolic pathway, contributing to nucleotide synthesis and cellular proliferation.

Caption: MTHFD2's role in one-carbon metabolism.

Quantitative Data Summary

The inhibitory activity of MTHFD2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based viability assays. The table below presents data for known MTHFD2 inhibitors as a reference.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line | EC50 (µM) | Reference |

| DS18561882 | MTHFD2 | Biochemical | 0.008 | - | - | [8] |

| DS44960156 | MTHFD2 | Biochemical | 1.34 | - | - | [8] |

| TH9619 | MTHFD2 | Biochemical | - | HL-60 | - | [2] |

| LY345899 | MTHFD1/2 | Biochemical | 0.08 (MTHFD2) | - | - | [9] |

| This compound | MTHFD2 | Biochemical | (To be determined) | (To be determined) | (To be determined) |

Experimental Protocols

MTHFD2 Biochemical Assay Protocol

This protocol describes a fluorescence-based endpoint assay to determine the in vitro inhibitory activity of this compound on recombinant human MTHFD2 enzyme. The assay measures the production of NADH, which is coupled to the reduction of resazurin to the fluorescent product resorufin by diaphorase.

Materials:

-

Recombinant Human MTHFD2

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2, 0.01% Tween-20

-

Folitixorin (5,10-Methylenetetrahydrofolic Acid)

-

NAD+

-

Diaphorase

-

Resazurin

-

NADH (for standard curve)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Experimental Workflow Diagram:

Caption: Workflow for the MTHFD2 biochemical assay.

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

-

Prepare a working solution of MTHFD2 in assay buffer.

-

Prepare a substrate mix containing Folitixorin and NAD+ in assay buffer.[8]

-

Prepare a detection mix containing diaphorase and resazurin in assay buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the this compound dilutions to the wells of a 384-well plate. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Add 10 µL of the MTHFD2 enzyme solution to all wells except the negative control.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 10 µL of the substrate mix to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Signal Detection:

-

Stop the reaction and initiate the detection by adding 10 µL of the detection mix to all wells.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (CCK-8)

This protocol is for assessing the effect of this compound on the proliferation of cancer cells in vitro.[10]

Materials:

-

Cancer cell line with high MTHFD2 expression (e.g., MCF-7, HCT-116)[10][11]

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader (450 nm absorbance)

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Measurement:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability against the logarithm of the inhibitor concentration and determine the EC50 value.

-

Conclusion

The provided protocols offer a framework for the in vitro evaluation of this compound. The biochemical assay allows for the direct assessment of enzymatic inhibition, while the cell proliferation assay provides insights into the compound's effects in a cellular context. These methods are fundamental for characterizing the potency and cellular activity of novel MTHFD2 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTHFD2- a new twist? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]

- 7. Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. | Broad Institute [broadinstitute.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MTHFD2 facilitates breast cancer cell proliferation via the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for MTHFD2 Inhibitors

Disclaimer: Information regarding a specific compound designated "MTHFD2-IN-4 sodium," including its solubility and preparation, is not publicly available in the reviewed scientific literature. The following application notes and protocols are based on the characteristics of well-documented MTHFD2 inhibitors, such as TH9619, and are intended to serve as a general guide for researchers, scientists, and drug development professionals working with potent and selective small molecule inhibitors of MTHFD2.

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon metabolism.[1][2][3][4] It is highly expressed in various cancer types and embryonic tissues but is largely absent in healthy adult tissues, making it a compelling target for anticancer therapy.[1][4][5] MTHFD2 plays a significant role in the de novo synthesis of purines and thymidylate, which are essential for rapidly proliferating cancer cells.[3][6] Inhibition of MTHFD2 has been shown to suppress cancer cell proliferation, migration, and invasion, and can induce cell death.[1]

These notes provide detailed protocols for the solubilization, preparation, and application of a representative MTHFD2 inhibitor in common in vitro assays.

Data Presentation

Table 1: General Solubility of Small Molecule MTHFD2 Inhibitors

| Solvent | Solubility | Concentration Range | Notes |

| DMSO (Dimethyl sulfoxide) | High | 10-100 mM | Recommended for creating stock solutions. Minimize freeze-thaw cycles. |

| Ethanol | Moderate to High | 1-20 mM | Can be used for stock solutions. May be more suitable for certain in vivo formulations. |

| PBS (Phosphate-Buffered Saline) | Low | < 100 µM | Direct dissolution in aqueous buffers is generally poor. Dilute from a DMSO or ethanol stock. |

| Cell Culture Medium | Low | < 100 µM | Prepare working solutions by diluting a high-concentration stock solution into the medium immediately before use. |

Note: The solubility of specific MTHFD2 inhibitors may vary. It is recommended to perform a solubility test for the specific compound being used.

Experimental Protocols

Protocol 1: Preparation of MTHFD2 Inhibitor Stock Solution

-

Materials:

-

MTHFD2 inhibitor (e.g., lyophilized powder)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

-

-

Procedure:

-

Equilibrate the lyophilized MTHFD2 inhibitor to room temperature before opening to prevent condensation.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor.

-

Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C for long-term storage.

-

Protocol 2: In Vitro Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Materials:

-

Cancer cell line with known MTHFD2 expression (e.g., AML, breast, or colon cancer cell lines)[1]

-

Complete cell culture medium

-

96-well cell culture plates

-

MTHFD2 inhibitor stock solution (from Protocol 1)

-

MTT or CellTiter-Glo® reagent

-

Plate reader (spectrophotometer or luminometer)

-

-

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the MTHFD2 inhibitor in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

-

Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent), if desired.

-